

Spectroscopic Profile of Methyl Citronellate: A Technical Guide

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Compound of Interest

Compound Name: Methyl citronellate

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl citronellate**, an acyclic monoterpene ester. Due to the limited availability of directly published complete experimental spectra, this guide combines data from the National Institute of Standards and Technology (NIST) with predicted spectroscopic values and generalized experimental protocols. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **methyl citronellate** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: methyl 3,7-dimethyloct-6-enoate[1]
- Synonyms: Methyl 3,7-dimethyl-6-octenoate, Citronellic acid methyl ester[2][3]
- CAS Number: 2270-60-2[1][2][3]
- Molecular Formula: C₁₁H₂₀O₂[1][4]
- Molecular Weight: 184.28 g/mol [1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ^1H and ^{13}C NMR data for **methyl citronellate** in deuterated chloroform (CDCl_3).

Predicted ^1H NMR Spectroscopic Data

Table 1: Predicted ^1H NMR Data for **Methyl Citronellate** (in CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Number of Protons | Assignment |
|----------------------------------|--------------|-------------------|------------|
| ~5.10 | t | 1H | H-6 |
| ~3.67 | s | 3H | H-1' |
| ~2.20 | m | 2H | H-2 |
| ~1.95-2.10 | m | 2H | H-5 |
| ~1.68 | s | 3H | H-8 |
| ~1.60 | s | 3H | H-9 |
| ~1.55-1.70 | m | 1H | H-3 |
| ~1.15-1.40 | m | 2H | H-4 |
| ~0.95 | d | 3H | H-10 |

Predicted ^{13}C NMR Spectroscopic Data

Table 2: Predicted ^{13}C NMR Data for **Methyl Citronellate** (in CDCl_3)

| Chemical Shift (δ , ppm) | Carbon Assignment |
|----------------------------------|-------------------|
| ~174.0 | C-1 |
| ~131.5 | C-7 |
| ~124.5 | C-6 |
| ~51.5 | C-1' |
| ~41.0 | C-2 |
| ~37.0 | C-4 |
| ~29.5 | C-3 |
| ~25.7 | C-5 |
| ~25.7 | C-8 |
| ~19.5 | C-10 |
| ~17.6 | C-9 |

Note: The predicted NMR data is based on the analysis of similar compounds and typical chemical shift ranges. Actual experimental values may vary.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for **methyl citronellate**.

Table 3: Characteristic IR Absorption Bands for **Methyl Citronellate**

| Wavenumber (cm ⁻¹) | Functional Group | Vibration |
|--------------------------------|------------------|-----------|
| ~2960-2850 | C-H (alkane) | Stretch |
| ~1740 | C=O (ester) | Stretch |
| ~1670 | C=C (alkene) | Stretch |
| ~1465 | C-H (alkane) | Bend |
| ~1250-1000 | C-O (ester) | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is based on the electron ionization (EI) mass spectrum available from the NIST database.

Table 4: Major Fragments in the EI-Mass Spectrum of **Methyl Citronellate**

| m/z | Proposed Fragment |
|-----|---|
| 184 | [M] ⁺ (Molecular Ion) |
| 169 | [M - CH ₃] ⁺ |
| 153 | [M - OCH ₃] ⁺ |
| 125 | [M - COOCH ₃] ⁺ |
| 88 | [CH ₃ OC(OH)=CHCH ₃] ⁺ (McLafferty Rearrangement) |
| 69 | [C ₅ H ₉] ⁺ |
| 41 | [C ₃ H ₅] ⁺ |

The fragmentation of esters is often characterized by cleavage next to the carbonyl group and hydrogen rearrangements.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of **methyl citronellate** in approximately 0.7 mL of deuterated chloroform (CDCl_3).[\[13\]](#)
 - For ^{13}C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCl_3 is recommended due to the lower natural abundance of the ^{13}C isotope.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
 - The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
 - Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[\[13\]](#)[\[15\]](#)
[\[16\]](#) The final sample depth should be approximately 4-5 cm.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Data Acquisition:
 - Use a 400 MHz or higher NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[\[14\]](#)
 - For ^1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary. A proton-decoupled pulse sequence is typically used.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.

- Reference the chemical shifts to the TMS signal at 0.00 ppm.

ATR-IR Spectroscopy

- Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small drop of neat **methyl citronellate** directly onto the ATR crystal.[\[18\]](#)[\[19\]](#)
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.[\[19\]](#)
 - Acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} . Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

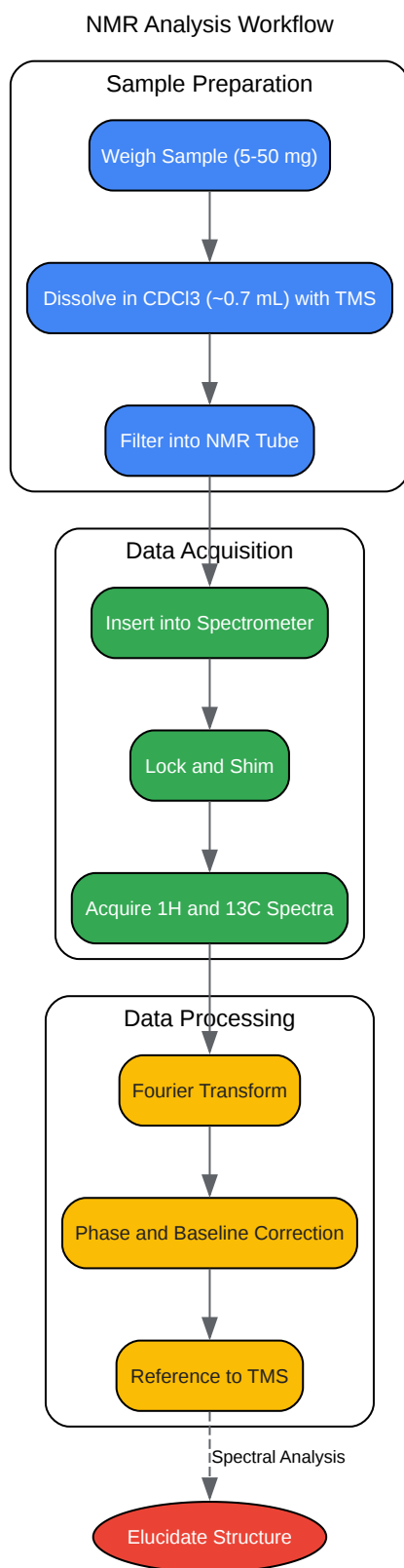
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **methyl citronellate** (e.g., 10 $\mu\text{g/mL}$) in a volatile organic solvent such as hexane or dichloromethane.[\[20\]](#)
 - Transfer the solution to a 1.5 mL glass autosampler vial.[\[20\]](#)
- Data Acquisition:
 - Inject the sample into the GC-MS system.[\[21\]](#)
 - Gas Chromatography (GC) Conditions:

- Use a non-polar capillary column (e.g., DB-5ms).
- Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation.[\[22\]](#)
- Helium is typically used as the carrier gas.[\[22\]](#)
- Mass Spectrometry (MS) Conditions:
 - Use electron ionization (EI) at 70 eV.[\[22\]](#)
 - Scan a mass range of approximately 30-450 m/z.[\[22\]](#)
- Data Analysis:
 - The resulting total ion chromatogram (TIC) will show the retention time of **methyl citronellate**.
 - The mass spectrum corresponding to the GC peak of **methyl citronellate** can be analyzed for its molecular ion and fragmentation pattern.

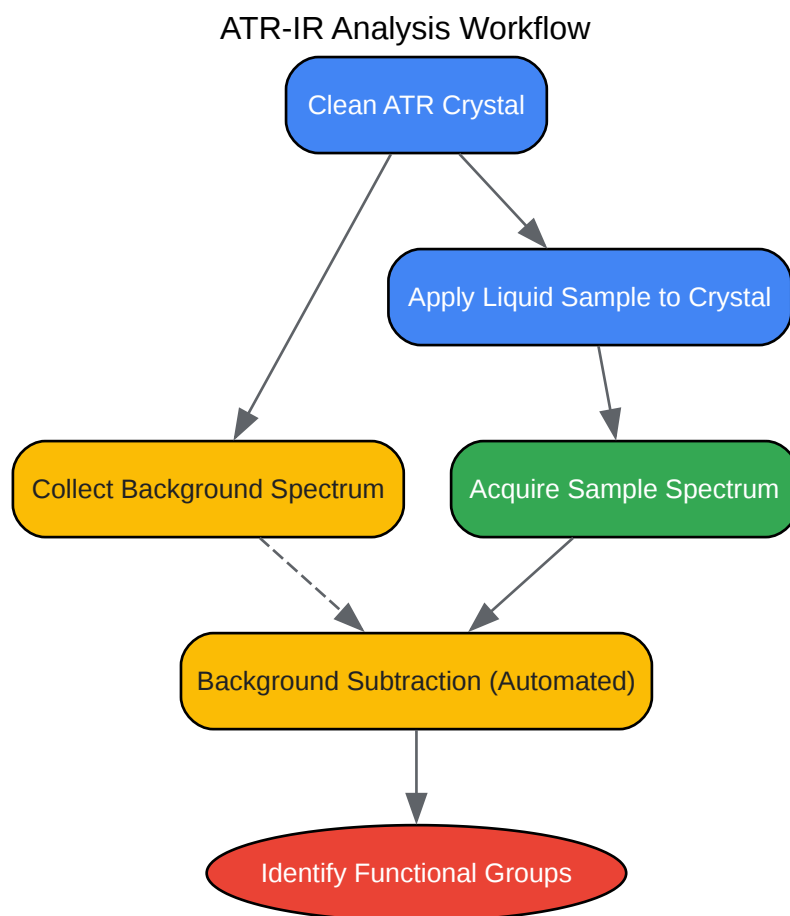
Visualizations

Experimental Workflows



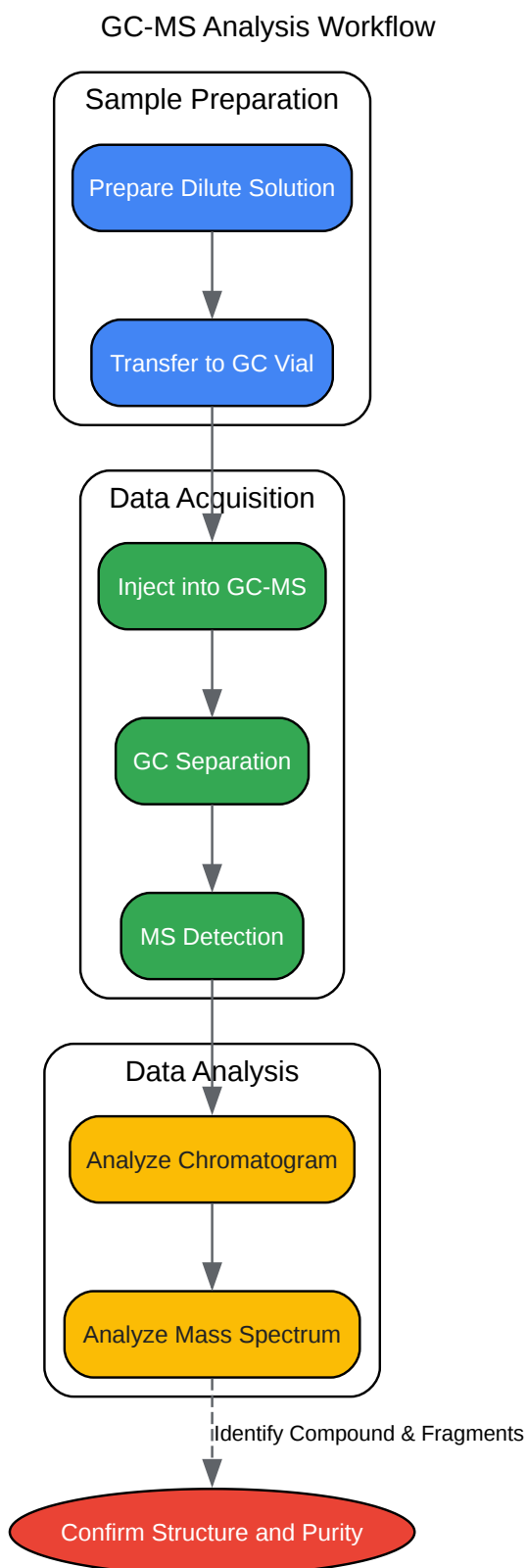
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Caption: Workflow for NMR spectroscopic analysis.



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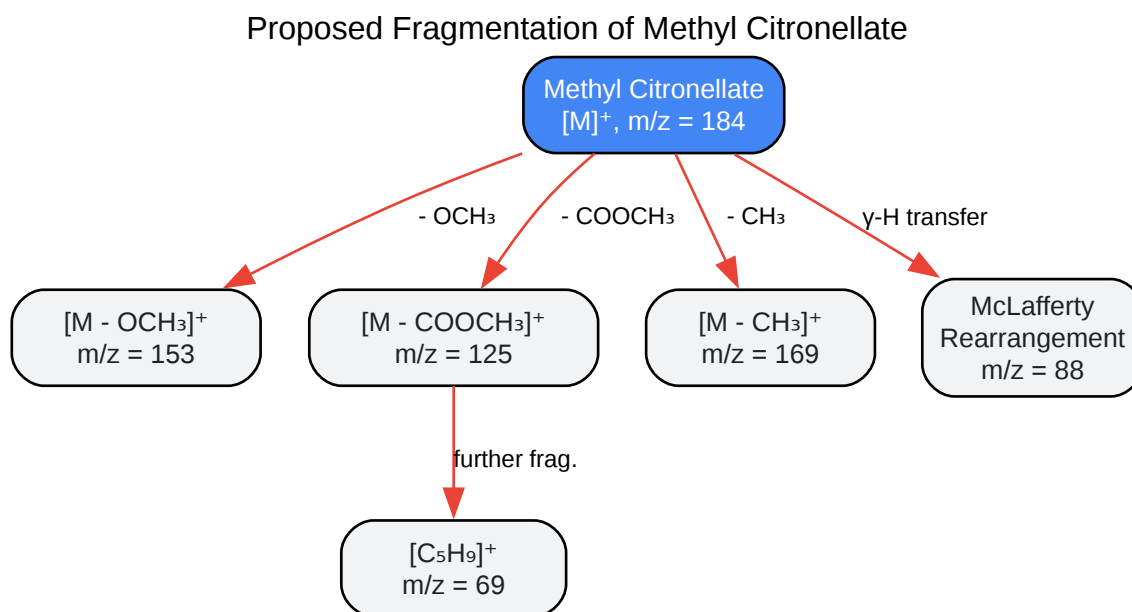
Caption: Workflow for ATR-IR spectroscopic analysis.



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Caption: Workflow for GC-MS analysis.

Mass Spectrometry Fragmentation



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Caption: Logical fragmentation pathways for **methyl citronellate** in EI-MS.

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